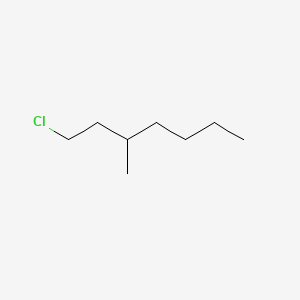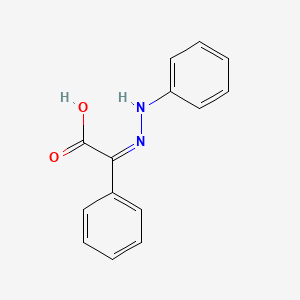![molecular formula C13H11NO3 B14744615 6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one CAS No. 4685-53-4](/img/structure/B14744615.png)
6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one is a chemical compound with the molecular formula C13H11NO3 It is a derivative of benzoannulene, characterized by the presence of two methyl groups and a nitro group on the benzoannulene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one typically involves the nitration of 6,8-dimethylbenzo7annulen-7-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzoannulene ring .
Industrial Production Methods: While specific industrial production methods for 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one can undergo various chemical reactions, including:
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
- Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
- Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
- Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
- Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
- Oxidation: Potassium permanganate in aqueous solution.
Scientific Research Applications
6,8-Dimethyl-1-nitro-7h-benzo7
- Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration and substitution reactions.
- Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
- Medicine: Potential applications in the development of pharmaceuticals, particularly in the design of new therapeutic agents targeting specific biological pathways.
- Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one and its derivatives depends on the specific application and the molecular targets involved. For instance, if used in drug development, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds::
- 6,8-Dimethylbenzo7annulen-7-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
- 6,8-Dimethyl-1-amino-7h-benzo7annulen-7-one: A reduction product of 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one, with different chemical properties and potential applications.
- 6,8-Dimethyl-1-hydroxy-7h-benzo7annulen-7-one: A hydroxylated derivative with distinct reactivity and potential uses.
Uniqueness: 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one is unique due to the presence of both methyl and nitro groups on the benzoannulene ring, which imparts specific chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
4685-53-4 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6,8-dimethyl-4-nitrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C13H11NO3/c1-8-6-10-4-3-5-12(14(16)17)11(10)7-9(2)13(8)15/h3-7H,1-2H3 |
InChI Key |
ALDNZUNYJACAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C1=O)C)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


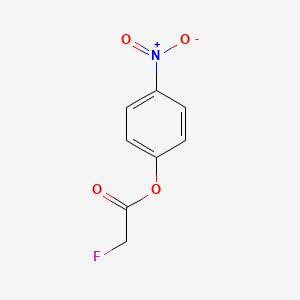

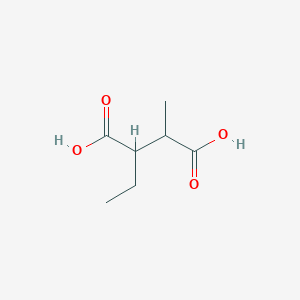
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
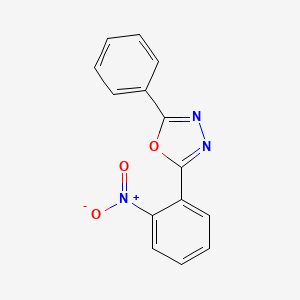

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)

![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
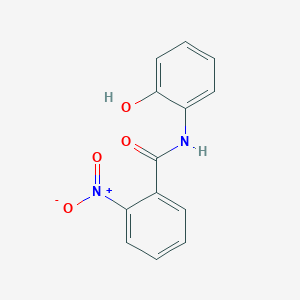
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
